Cas no 1863671-95-7 (4-Amino-4-(cyclopentylmethyl)cyclohexan-1-ol)
4-Amino-4-(cyclopentylmethyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol
- EN300-1854156
- 1863671-95-7
- 4-Amino-4-(cyclopentylmethyl)cyclohexan-1-ol
-
- Inchi: 1S/C12H23NO/c13-12(7-5-11(14)6-8-12)9-10-3-1-2-4-10/h10-11,14H,1-9,13H2
- InChI Key: HCVJYEJAKAVVOR-UHFFFAOYSA-N
- SMILES: OC1CCC(CC1)(CC1CCCC1)N
Computed Properties
- Exact Mass: 197.177964357g/mol
- Monoisotopic Mass: 197.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 46.2Ų
4-Amino-4-(cyclopentylmethyl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854156-0.05g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 0.05g |
$888.0 | 2023-08-31 | ||
| Enamine | EN300-1854156-0.1g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 0.1g |
$930.0 | 2023-08-31 | ||
| Enamine | EN300-1854156-0.25g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 0.25g |
$972.0 | 2023-08-31 | ||
| Enamine | EN300-1854156-0.5g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 0.5g |
$1014.0 | 2023-08-31 | ||
| Enamine | EN300-1854156-1.0g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1854156-2.5g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 2.5g |
$2071.0 | 2023-08-31 | ||
| Enamine | EN300-1854156-5.0g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1854156-10.0g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1854156-1g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 1g |
$1057.0 | 2023-08-31 | ||
| Enamine | EN300-1854156-5g |
4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol |
1863671-95-7 | 5g |
$3065.0 | 2023-08-31 |
4-Amino-4-(cyclopentylmethyl)cyclohexan-1-ol Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 4-Amino-4-(cyclopentylmethyl)cyclohexan-1-ol
Introduction to 4-Amino-4-(cyclopentylmethyl)cyclohexan-1-ol (CAS No. 1863671-95-7)
4-Amino-4-(cyclopentylmethyl)cyclohexan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1863671-95-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its complex cyclohexane and cyclopentylmethyl substituents, has garnered attention due to its structural features and potential biological activities. The presence of both an amino group and a hydroxyl group in the molecule suggests a high degree of reactivity, making it a valuable scaffold for further chemical modifications and derivatization.
The structural motif of 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol is particularly noteworthy for its potential applications in drug design. The cyclohexane ring, combined with the bulky cyclopentylmethyl group, introduces steric hindrance that can influence the compound's binding affinity to biological targets. This steric profile is often exploited in the development of enzyme inhibitors and receptor modulators, where precise spatial interactions are critical for efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with greater accuracy. Studies indicate that the amino and hydroxyl groups in 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol can form hydrogen bonds with key residues in protein targets, enhancing interactions and potentially improving drug-like properties such as solubility and metabolic stability. These insights are particularly relevant in the context of developing next-generation therapeutics where optimizing molecular interactions is paramount.
In the realm of medicinal chemistry, derivatives of 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol have been explored for their potential pharmacological effects. For instance, modifications to the amino group can yield sulfonamides or carbamates, which are known to exhibit a wide range of biological activities. Similarly, functionalizing the hydroxyl group may lead to esters or ethers, altering the compound's pharmacokinetic profile. Such modifications are often guided by high-throughput screening (HTS) data and structure-activity relationship (SAR) studies, which help identify lead compounds with enhanced potency and selectivity.
The synthesis of 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes may involve multi-step processes starting from readily available precursors such as cyclohexanone or cyclopentanone. Advances in catalytic methods, including asymmetric hydrogenation and cross-coupling reactions, have made it possible to construct the desired framework with high enantioselectivity. These methods not only improve yield but also reduce the environmental impact of synthesis by minimizing waste and hazardous byproducts.
From a biological perspective, 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol has shown promise in preclinical studies as a modulator of various biological pathways. Research suggests that this compound may interact with enzymes involved in metabolic disorders or inflammatory responses. For example, its structural similarity to known bioactive molecules has prompted investigations into its potential role as an antagonist or agonist for specific receptors or ion channels. Such findings are crucial for understanding disease mechanisms and identifying novel therapeutic strategies.
The development of 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol also aligns with broader trends in drug discovery towards personalized medicine. By leveraging genomics and proteomics data, researchers can identify patient-specific biomarkers that predict response to certain therapeutic agents. Compounds like 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol, with their tunable pharmacological properties, offer a versatile platform for designing personalized treatments tailored to individual patient needs.
In conclusion, 4-amino-4-(cyclopentylmethyl)cyclohexan-1-ol (CAS No. 1863671-95-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic methodologies and computational biology, position it as a valuable candidate for further development. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.
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